1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
説明
This compound features a 1,3-thiazole core substituted at position 4 with a pyridin-3-yl group and at position 2 with a methanamine moiety, stabilized as a dihydrochloride salt. Its molecular formula is C₉H₁₁Cl₂N₃S, with a molecular weight of 264.18 g/mol (analogous to its pyridin-4-yl variant ). The dihydrochloride form enhances aqueous solubility, making it suitable for pharmacological and biochemical studies.
特性
分子式 |
C9H11Cl2N3S |
|---|---|
分子量 |
264.17 g/mol |
IUPAC名 |
(4-pyridin-3-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H9N3S.2ClH/c10-4-9-12-8(6-13-9)7-2-1-3-11-5-7;;/h1-3,5-6H,4,10H2;2*1H |
InChIキー |
BIKQYYXRMKUBAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)CN.Cl.Cl |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with a thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by treatment with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Halogenated or sulfonylated derivatives.
科学的研究の応用
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride has diverse applications in scientific research:
作用機序
The mechanism of action of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Structural Analogs and Molecular Properties
The following table summarizes key structural analogs and their properties:
Physicochemical and Functional Differences
- Pyridine Position (3-yl vs. 4-yl): The pyridin-3-yl group in the target compound creates a distinct electronic profile compared to the pyridin-4-yl analog . The 3-position nitrogen may facilitate stronger hydrogen bonding in biological systems.
- Alkyl Chain Length: The ethanamine analog exhibits higher lipophilicity (LogP ~1.2 vs.
- Aromatic vs. Heteroaromatic Substituents: Replacing pyridine with phenyl (e.g., in ) reduces polarity, which could limit solubility but enhance binding to hydrophobic targets.
Research Findings and Trends
Q & A
Q. What are the recommended methods for synthesizing 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride?
The synthesis typically involves a multi-step process starting with the condensation of pyridine-3-carboxaldehyde with thiosemicarbazide to form the thiazole core. Subsequent functionalization with a methanamine group and dihydrochloride salt formation is achieved via reductive amination under acidic conditions. Key challenges include optimizing reaction yields and purity, particularly during salt formation, which requires strict pH control .
Q. How can the structural identity of this compound be validated experimentally?
Use a combination of spectroscopic techniques:
- NMR (1H and 13C) to confirm the presence of the pyridinyl-thiazole scaffold and methanamine group.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (278.20 g/mol) and isotopic patterns .
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination. SHELXL/SHELXS programs are widely used for refinement, though crystal quality may require optimization (e.g., solvent selection, slow evaporation) .
Q. What are the critical physicochemical properties to characterize for this compound?
Key properties include:
- Solubility : Assess in water, DMSO, and ethanol using gravimetric or UV-Vis methods. The dihydrochloride salt improves aqueous solubility.
- Stability : Perform accelerated stability studies under varying pH, temperature, and light exposure (e.g., HPLC monitoring over 48–72 hours).
- pKa : Determine via potentiometric titration or computational tools (e.g., MarvinSketch) to predict ionization states .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC50 values) may arise from assay conditions (e.g., cell line variability, buffer composition) or compound purity. Mitigation strategies:
- Validate purity via HPLC (>95%) and orthogonal methods (e.g., elemental analysis).
- Replicate assays using standardized protocols (e.g., CLSI guidelines) and include positive/negative controls.
- Employ computational docking to assess target binding consistency across studies .
Q. What experimental design considerations are critical for studying its mechanism of action?
- Target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (KD) with proposed targets (e.g., kinases or GPCRs).
- Cellular assays : Include time-resolved measurements to distinguish direct effects from downstream signaling.
- Metabolic stability : Evaluate hepatic microsomal half-life and CYP450 inhibition profiles to rule off-target effects .
Q. How can researchers optimize crystallographic data collection for this compound?
Challenges include low crystal diffraction quality and salt hydrolysis. Solutions:
- Screen crystallization conditions (e.g., PEG vs. salt precipitants) using robotic platforms.
- Collect data at synchrotron facilities for higher-resolution datasets.
- Apply SHELXD for phase determination and SHELXL for refinement, ensuring proper treatment of disorder in the dihydrochloride counterions .
Q. What strategies are effective for analyzing its pharmacokinetic (PK) properties in preclinical models?
- In vivo PK : Administer via IV/PO routes in rodents, with serial plasma sampling analyzed by LC-MS/MS.
- Tissue distribution : Use radiolabeled analogs (e.g., 14C) or whole-body autoradiography.
- Metabolite identification : Employ UPLC-QTOF to detect phase I/II metabolites, guided by in silico tools (e.g., Meteor Nexus) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
